molecular formula C21H16BrN3O4 B11556839 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

Cat. No.: B11556839
M. Wt: 454.3 g/mol
InChI Key: FREQYVOVVGMUFS-WYMPLXKRSA-N
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Description

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of methoxy, pyridinyl, formamido, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyridinyl Intermediate: This step involves the reaction of pyridine with formamide under specific conditions to form the pyridinyl formamido intermediate.

    Coupling with Bromobenzoate: The final step involves coupling the methoxy-pyridinyl intermediate with 2-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Methoxy radicals and corresponding oxidized products.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The methoxy and formamido groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-[(E)-{[(4-METHOXYPHENYL)IMINO}METHYL]PHENYL ACETATE: Similar structure but with an acetate group instead of a bromobenzoate group.

    2-METHOXY-4-[(E)-{[(4-METHOXYPHENYL)IMINO}METHYL]PHENYL 2-BROMOBENZOATE: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-METHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to the presence of both pyridinyl and bromobenzoate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H16BrN3O4/c1-28-19-11-14(12-24-25-20(26)15-5-4-10-23-13-15)8-9-18(19)29-21(27)16-6-2-3-7-17(16)22/h2-13H,1H3,(H,25,26)/b24-12+

InChI Key

FREQYVOVVGMUFS-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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